
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as CFI-400945, is a sulfonamide compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
A class of compounds, including derivatives of benzenesulfonamide, has been synthesized and evaluated for antimicrobial and anticancer activities. Notably, compounds such as N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide exhibited significant effectiveness. Moreover, these compounds demonstrated considerable activity against cancer cell lines, with some being more active than the standard drug carboplatin but less active than 5-fluorouracil against certain cell lines (Kumar et al., 2014).
Photodynamic Therapy Applications
Compounds with benzenesulfonamide moieties have been explored for their potential in photodynamic therapy, a treatment modality for cancer. Specifically, zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown promising properties, such as high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat & Öztürk, 2020).
Carbonic Anhydrase Inhibitory and Anticancer Activity
Novel benzenesulfonamide derivatives have been synthesized and found to inhibit carbonic anhydrase isoforms, which are associated with certain cancers. These compounds displayed potent inhibitory effects on specific isoforms of the enzyme and exhibited anticancer activity against breast and colorectal cancer cell lines. This suggests their potential application in cancer therapy (Eldehna et al., 2017).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Certain novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been designed and synthesized as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 is a critical target in cancer therapy as it plays a significant role in tumor angiogenesis. These compounds have shown promising activity as VEGFR-2 inhibitors, suggesting their potential utility in cancer treatment (Ghorab et al., 2016).
Mecanismo De Acción
Target of Action
The compound 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as 3,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . For instance, some indole derivatives have been reported to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins. It has been evaluated for its antiproliferative effect in vitro against NCI-60 cell lines panel, inhibitory effect on carbonic anhydrase (CA) isoforms, and protein kinases . The compound showed promising inhibitory effects on hCA XII . These results were rationalized by using molecular docking .
Cellular Effects
3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has significant effects on various types of cells and cellular processes. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines with mean growth inhibition 61.83% and with IC 50 values of 4.39, 1.06, and 0.34 nM against MCT-7, DU 145, and HCT-116 cell lines, respectively .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. To uncover the mechanism of action behind its antiproliferative activity, the compound was assessed against a panel of protein kinases (RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF) showing % inhibition of 74%, 31%, 62%, 40%, 73%, 74%, 59%, and 69%, respectively, and IC 50 of 1.287, 0.117 and 1.185 μM against FGFR1, VEGFR, and RET kinases, respectively .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-14-6-4-12(9-15(14)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLFTUHADSAGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B2379878.png)

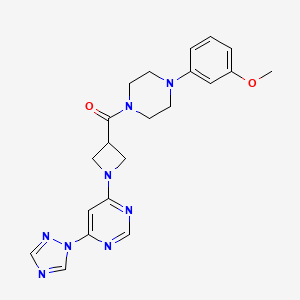
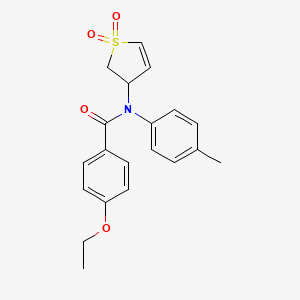

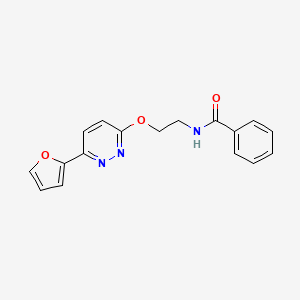
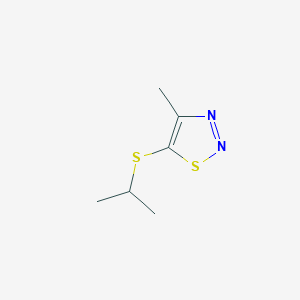
![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)
![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)
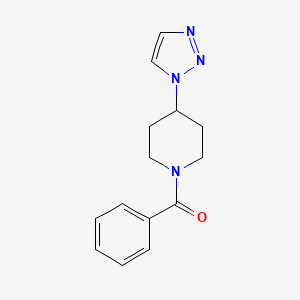
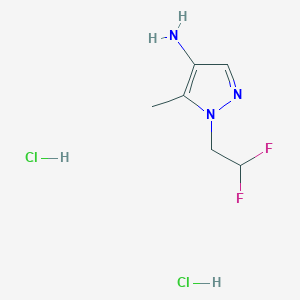
![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)